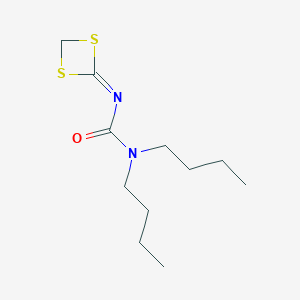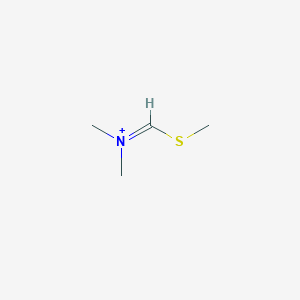
N,N-Dimethyl(methylsulfanyl)methaniminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl(methylsulfanyl)methaniminium is an organic compound with the molecular formula C4H10N2S It is known for its unique structure, which includes a dimethylamino group and a methylsulfanyl group attached to a methaniminium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(methylsulfanyl)methaniminium can be synthesized through several methods. One common approach involves the reaction of dimethylamine with methyl isothiocyanate, followed by methylation. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or ethanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl(methylsulfanyl)methaniminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl(methylsulfanyl)methaniminium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various studies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl(methylsulfanyl)methaniminium involves its interaction with nucleophiles and electrophiles. The dimethylamino group can donate electron density, making the compound reactive towards electrophilic attack. The methylsulfanyl group can undergo oxidation or substitution, leading to various reaction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide: Similar in structure but lacks the sulfur atom.
N,N-Dimethylacetamide: Another similar compound without the sulfur atom.
Dimethylamine: A simpler amine without the methaniminium core.
Propiedades
Número CAS |
59259-49-3 |
|---|---|
Fórmula molecular |
C4H10NS+ |
Peso molecular |
104.20 g/mol |
Nombre IUPAC |
dimethyl(methylsulfanylmethylidene)azanium |
InChI |
InChI=1S/C4H10NS/c1-5(2)4-6-3/h4H,1-3H3/q+1 |
Clave InChI |
LMCFVTKTWNEAKM-UHFFFAOYSA-N |
SMILES canónico |
C[N+](=CSC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


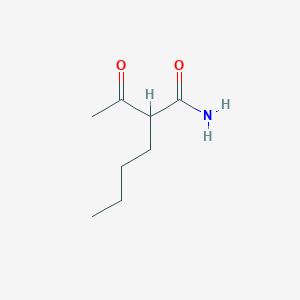


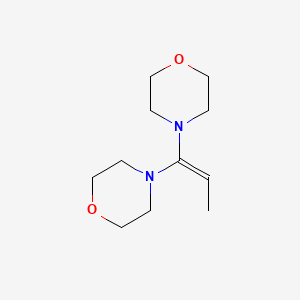
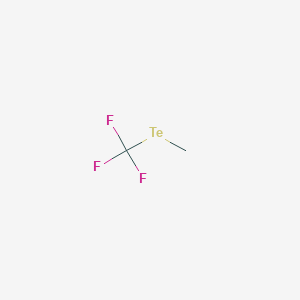
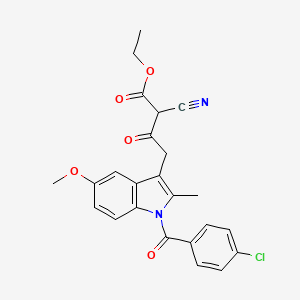
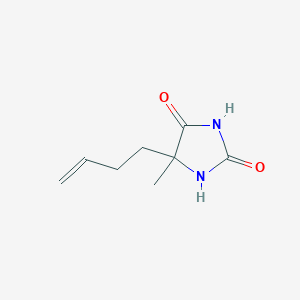
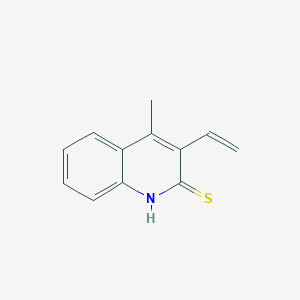
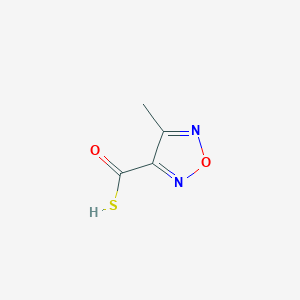
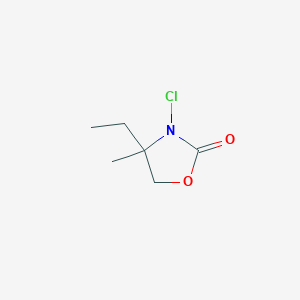
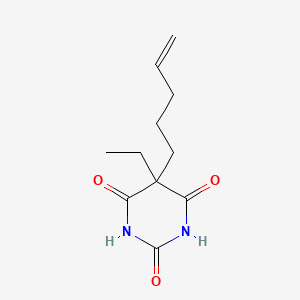
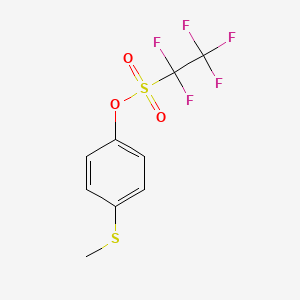
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
